8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione
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Overview
Description
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups, a hexyl chain, and a purine core with methyl groups at specific positions. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperidine ring and the hexyl chain. Common synthetic routes include:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine nucleus.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the substituted purine core with the piperidine derivative under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the scaling up of the synthesis process using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which may have therapeutic implications.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 8-(3,5-Dimethylpiperidin-1-yl)-7-ethyl-3-methylpurine-2,6-dione
- 8-(3,5-Dimethylpiperidin-1-yl)-7-butyl-3-methylpurine-2,6-dione
- 8-(3,5-Dimethylpiperidin-1-yl)-7-octyl-3-methylpurine-2,6-dione
Uniqueness
The uniqueness of 8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-5-6-7-8-9-24-15-16(22(4)19(26)21-17(15)25)20-18(24)23-11-13(2)10-14(3)12-23/h13-14H,5-12H2,1-4H3,(H,21,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNMTFPXUKXHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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